molecular formula C15H20BrNO B6263147 1-benzyl-3-bromo-8-oxa-1-azaspiro[4.5]decane CAS No. 2229437-06-1

1-benzyl-3-bromo-8-oxa-1-azaspiro[4.5]decane

Cat. No. B6263147
CAS RN: 2229437-06-1
M. Wt: 310.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-benzyl-3-bromo-8-oxa-1-azaspiro[4.5]decane” is a chemical compound. It is related to “3-benzyl-1-oxa-8-azaspiro[4.5]decane hydrochloride”, which has a molecular weight of 267.8 . The compound is a solid and is stored under inert gas .


Synthesis Analysis

A synthesis of a similar compound, “8-oxa-2-azaspiro[4.5]decane”, has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This compound is promising for the production of important biologically active compounds .


Molecular Structure Analysis

The InChI code for “3-benzyl-1-oxa-8-azaspiro[4.5]decane hydrochloride” is 1S/C15H21NO.ClH/c1-2-4-13(5-3-1)10-14-11-15(17-12-14)6-8-16-9-7-15;/h1-5,14,16H,6-12H2;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“3-benzyl-1-oxa-8-azaspiro[4.5]decane hydrochloride” is a solid with a melting point of 159 - 161 degrees Celsius . It is stored under inert gas .

Safety and Hazards

The compound “3-benzyl-1-oxa-8-azaspiro[4.5]decane hydrochloride” has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-benzyl-3-bromo-8-oxa-1-azaspiro[4.5]decane involves the reaction of benzylamine with 1,4-dibromobutane followed by cyclization with sodium ethoxide and subsequent oxidation with m-chloroperbenzoic acid.", "Starting Materials": [ "Benzylamine", "1,4-dibromobutane", "Sodium ethoxide", "m-chloroperbenzoic acid" ], "Reaction": [ "Step 1: Benzylamine is reacted with 1,4-dibromobutane in the presence of a suitable solvent and a base such as potassium carbonate to form the intermediate 1-benzyl-4-bromobutylamine.", "Step 2: The intermediate is then cyclized with sodium ethoxide to form the spirocyclic compound 1-benzyl-3-bromo-8-oxa-1-azaspiro[4.5]decane.", "Step 3: The final step involves the oxidation of the spirocyclic compound with m-chloroperbenzoic acid to form the desired product 1-benzyl-3-bromo-8-oxa-1-azaspiro[4.5]decane." ] }

CAS RN

2229437-06-1

Product Name

1-benzyl-3-bromo-8-oxa-1-azaspiro[4.5]decane

Molecular Formula

C15H20BrNO

Molecular Weight

310.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.